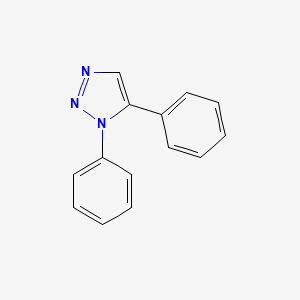

1,5-Diphenyl-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHTARDQMFJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299888 | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4874-85-5 | |

| Record name | 1,2,3-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Diphenyl 1h 1,2,3 Triazole and Its Derivatives

1,3-Dipolar Cycloaddition Reactions for Triazole Core Formation

The foundational method for synthesizing the 1,2,3-triazole ring system is the 1,3-dipolar cycloaddition reaction, first extensively studied by Rolf Huisgen. sphinxsai.comrsc.org This reaction involves the combination of a 1,3-dipole (an azide) with a dipolarophile (an alkyne) to form a five-membered heterocycle. organic-chemistry.orgyoutube.com

The original Huisgen 1,3-dipolar cycloaddition involves heating an azide (B81097), such as phenylazide, with an alkyne, like phenylacetylene. wikipedia.org This thermal approach, however, often requires high temperatures and prolonged reaction times. organic-chemistry.org A significant drawback of the thermal method is its lack of regioselectivity, typically producing a mixture of both 1,4- and 1,5-disubstituted triazole isomers. wikipedia.orgorganic-chemistry.orgnih.gov For the reaction between phenylazide and phenylacetylene, this results in a mixture of 1,4-diphenyl-1H-1,2,3-triazole and the desired 1,5-diphenyl-1H-1,2,3-triazole.

The development of catalytic variants revolutionized triazole synthesis. While copper catalysis famously directs the reaction to yield the 1,4-isomer, other metals, particularly ruthenium, have been identified as effective catalysts for producing the 1,5-isomer. researchgate.netresearchgate.net

Achieving regioselectivity is the central challenge in the synthesis of substituted triazoles. The electronic and steric properties of the azide and alkyne substituents, along with the choice of catalyst, determine the outcome of the cycloaddition. nih.gov The discovery of metal-catalyzed azide-alkyne cycloaddition (AAC) reactions provided chemists with powerful tools to control this regioselectivity, enabling the targeted synthesis of either the 1,4- or 1,5-disubstituted product. organic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," a term popularized by K. Barry Sharpless. wikipedia.orgmdpi.comrsc.org Reported independently by the groups of Meldal and Sharpless, this reaction is exceptionally reliable and highly regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles in excellent yields under mild, often aqueous, conditions. wikipedia.orgnih.govnih.gov

The mechanism of CuAAC is fundamentally different from the concerted thermal Huisgen cycloaddition. nih.govnih.gov It is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govnih.gov This catalytic cycle dramatically lowers the activation energy and directs the regiochemical outcome specifically to the 1,4-isomer. nih.gov Therefore, CuAAC is the method of choice for synthesizing 1,4-diphenyl-1H-1,2,3-triazole, and it serves as the regiochemical counterpart to the methods that produce the 1,5-isomer.

The synthesis of 1,5-disubstituted 1,2,3-triazoles with high regioselectivity was significantly advanced by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). researchgate.netacs.org Fokin, Jia, and their coworkers first demonstrated that ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand like [CpRuCl], effectively catalyze the reaction between azides and terminal alkynes to selectively yield the 1,5-regioisomer. organic-chemistry.orgorganic-chemistry.orgmdpi.com

Unlike CuAAC, the RuAAC mechanism is thought to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgresearchgate.net This is followed by reductive elimination to form the 1,5-disubstituted triazole product. organic-chemistry.orgresearchgate.net DFT calculations support this mechanism and indicate that the transition state leading to the 1,5-isomer is energetically favored over the one leading to the 1,4-isomer. researchgate.netresearchgate.net

A variety of ruthenium catalysts have been shown to be effective, with CpRuCl(PPh₃)₂ and CpRuCl(COD) being among the most common and efficient. organic-chemistry.orgresearchgate.net The reaction tolerates a wide range of functional groups on both the azide and alkyne partners. organic-chemistry.org For the synthesis of this compound, benzyl azide reacts with phenylacetylene in the presence of a catalyst like chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium at moderate temperatures to give the product in high yield. nih.gov

| Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| CpRuCl(PPh₃)₂ | Toluene or THF, 60-80 °C | Robust and widely used catalyst. | researchgate.netresearchgate.net |

| CpRuCl(COD) | DCE or THF, RT to 45 °C | Highly active at lower temperatures due to labile COD ligand. | nih.govorganic-chemistry.orgmdpi.com |

| [Cp*RuCl]₄ | Various solvents, RT to 60 °C | "Ligand-free" precursor, highly active. | nih.govmdpi.com |

While less common than ruthenium catalysis, certain Lewis acids, including lanthanide and other metal salts, have been shown to catalyze the 1,3-dipolar cycloaddition to favor the 1,5-isomer. For instance, FeCl₃ has been employed as an efficient, inexpensive, and non-toxic catalyst for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from various azides and alkynes. nih.govnih.govmdpi.com Although erbium triflate (Er(OTf)₃) was found to be ineffective in certain systems, the success with FeCl₃ highlights the potential of developing greener and more cost-effective catalytic systems for accessing this important regioisomer. mdpi.com

In an effort to avoid residual metal contamination, which is a concern in materials science and medicinal chemistry, several metal-free approaches for the synthesis of 1,5-disubstituted triazoles have been developed. researchgate.net One notable method involves the reaction of aryl azides and terminal alkynes in dimethylsulfoxide (DMSO) with a catalytic amount of a base such as tetraalkylammonium hydroxide (B78521). nih.gov This process is believed to proceed through the in situ generation of a reactive acetylide anion, which attacks the terminal nitrogen of the azide. nih.gov This is followed by cyclization to exclusively form the 1,5-disubstituted product under mild, transition-metal-free conditions. nih.gov

Other metal-free strategies include organocatalyzed methods, such as those using Schreiner thiourea catalysts to activate nitroolefins for reaction with azides. researchgate.net Additionally, visible-light-promoted, photocatalyst-free three-component reactions have been developed to synthesize functionalized 1,5-disubstituted 1,2,3-triazoles in an aqueous medium at room temperature. rsc.org These emerging methods offer operationally simple and environmentally benign alternatives to traditional metal-catalyzed reactions. researchgate.netrsc.org

| Method | Catalyst/Promoter | Regioselectivity | Key Advantage | Reference |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | Heat | Mixture of 1,4 and 1,5 | Catalyst-free | wikipedia.orgorganic-chemistry.org |

| CuAAC | Copper(I) | 1,4-disubstituted | High yield, mild conditions, "click" reliability | nih.govmdpi.com |

| RuAAC | Ruthenium(II) (e.g., Cp*RuCl) | 1,5-disubstituted | High regioselectivity for the 1,5-isomer | organic-chemistry.orgmdpi.comresearchgate.net |

| Base-Catalyzed (Metal-Free) | Hydroxide base in DMSO | 1,5-disubstituted | Transition-metal-free, simple procedure | nih.gov |

| Lewis Acid Catalysis | FeCl₃ | 1,5-disubstituted | Inexpensive and low-toxicity catalyst | nih.govmdpi.com |

Influence of Reaction Parameters on Synthesis Outcomes

Temperature plays a critical role in the synthesis of 1,5-disubstituted 1,2,3-triazoles, influencing both reaction rate and product yield. In certain metal-free, multi-component reactions, temperature is a determinative factor for the reaction's success. For instance, one study found that a one-pot reaction to form a 1,5-disubstituted triazole did not proceed at room temperature, even after 48 hours. However, heating the reaction mixture to 60°C resulted in a 60-65% yield, which was further increased to 93% by raising the temperature to 90°C, demonstrating a clear thermodynamic control over the process.

In catalyzed reactions, the optimal temperature can depend on the specific catalyst system employed. While some ruthenium-catalyzed reactions proceed efficiently at room temperature, moderate heating to 50°C is often applied. nih.gov For certain catalyst complexes, such as those with bis(triphenylphosphine) ligands, temperatures exceeding 60°C are recommended to achieve full conversion. nih.gov In other protocols, particularly those using copper catalysts under specific conditions to achieve the 1,5-isomer, higher temperatures of 110-115°C have been utilized to obtain good yields. frontiersin.org

Conversely, for some cycloadditions, lower temperatures have been shown to improve yields. In one case involving the synthesis of bis(1,2,3-triazole)s, the yield increased as the reaction temperature was decreased from 70°C to 0°C. frontiersin.org

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Multi-component | None | Room Temp | 0 | researchgate.net |

| Multi-component | None | 60 | 60-65 | researchgate.net |

| Multi-component | None | 90 | 93 | researchgate.net |

| Decarboxylation/Cycloaddition | Cu(OTf)₂ | 115 | 80 | frontiersin.org |

| Azide-Alkyne Cycloaddition | [Cp*RuCl] complexes | Room Temp to 50 | High Conversion | nih.gov |

The choice of metal catalyst is the most crucial factor in directing the regioselectivity of the cycloaddition between azides and terminal alkynes. While copper(I) catalysts almost exclusively yield 1,4-disubstituted 1,2,3-triazoles, ruthenium-based catalysts are renowned for selectively producing the 1,5-disubstituted regioisomer. nih.govrsc.org This difference in selectivity stems from their distinct mechanisms; copper catalysts activate terminal alkynes through the formation of copper(I) acetylides, whereas ruthenium catalysts activate alkynes via π-interactions. nih.gov

Several ruthenium complexes containing the pentamethylcyclopentadienyl (Cp) ligand, such as CpRuCl(PPh₃)₂, [CpRuCl]₄, and CpRuCl(COD), have proven effective for synthesizing 1,5-disubstituted triazoles. nih.govorganic-chemistry.org The catalytic activity of the ruthenium(II) tetramer [CpRuCl]₄ has been reported to be superior to that of CpRuCl(PPh₃)₂ for this transformation. nih.gov Although less common, specific zinc-mediated and cerium-catalyzed protocols have also been developed for the regioselective synthesis of 1,5-isomers. organic-chemistry.orgnih.gov

Catalyst loading is another important parameter. For the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), loadings can be relatively low. In one detailed procedure, a catalyst loading of approximately 1 mol% of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium was used. nih.gov Other studies have explored catalyst concentrations in the range of 5 to 20 mol% for polymerization reactions. nih.gov For some substrates, high conversions can be achieved with even lower catalyst loadings. nih.gov

| Catalyst | Predominant Isomer | Typical Loading (mol%) | Reference |

|---|---|---|---|

| Copper(I) salts | 1,4-disubstituted | Variable | nih.gov |

| [CpRuCl]₄ | 1,5-disubstituted | ~1 | nih.govnih.gov |

| CpRuCl(PPh₃)₂ | 1,5-disubstituted | 5-20 | organic-chemistry.orgnih.gov |

| Cp*RuCl(COD) | 1,5-disubstituted | 5-20 | organic-chemistry.orgnih.gov |

| Zinc salts | 1,5-disubstituted | Variable | nih.gov |

The choice of solvent can significantly impact the synthesis of this compound. The RuAAC reaction is compatible with a variety of aprotic solvents, including 1,2-dichloroethane (DCE), toluene, dioxane, dimethylformamide (DMF), and chloroform, with a key requirement being that the reaction mixture remains homogeneous. nih.gov

Interestingly, in uncatalyzed thermal cycloadditions, solvent polarity has been shown to influence regioselectivity. In a study on Huisgen cycloaddition polymerization, it was observed that the fraction of 1,5-disubstituted units increased as the permittivity (a measure of polarity) of the solvent decreased. nih.gov This effect was attributed to the 1,5-isomer having a larger dipole moment, suggesting that less polar solvents may favor its formation. nih.gov

Reaction times for the synthesis of 1,5-disubstituted triazoles are highly variable, ranging from a few hours to several days, depending on the specific reactants, catalyst, and temperature. Ruthenium-catalyzed reactions are often complete within hours at elevated temperatures. nih.gov In contrast, some room-temperature protocols, such as those for synthesizing certain terminal alkynes used as precursors, can require reaction times of up to 90 hours or even 5 days to achieve completion. rsc.org A continuous flow synthesis of the 1,4-isomer has been optimized to a residence time of just 129 seconds at 110°C, highlighting the potential for significant time modulation through process engineering. nih.gov

The electronic and steric properties of substituents on both the azide and alkyne precursors can influence the yield and rate of 1,5-triazole formation. For the RuAAC reaction, a broad tolerance for different functional groups is observed. rsc.org

Studies have shown that aryl azides with either electron-rich or moderately electron-deficient substituents are favorable for the 1,5-selective cycloaddition. nih.gov The reaction conditions are often compatible with various functional groups on the aryl azide, including halogens, nitro groups, and cyanides. frontiersin.org

On the alkyne partner, steric hindrance can play a significant role. For instance, a bulky tert-butyl substituent on a β-carbonyl phosphonate (B1237965) (an alkyne surrogate) was found to slow the rate of the 1,3-dipolar cycloaddition process. nih.gov The influence of electronic effects can be highly context-dependent. In one multicomponent reaction, electron-donating or electron-withdrawing groups on an aryl substituent of a benzil component were found to lower the reaction yield. mdpi.com In contrast, another study found that the electronic properties of substituents on an aromatic aldehyde component did not influence the yield or selectivity of the reaction. mdpi.com

| Reactant Moiety | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| Aryl Azide | Electron-rich | Favorable | nih.gov |

| Aryl Azide | Moderately electron-deficient | Favorable | nih.gov |

| Aryl Azide | Halogen, nitro, cyanide | Tolerated | frontiersin.org |

| Alkyne (or surrogate) | Bulky (e.g., tert-Butyl) | Decreased reaction rate | nih.gov |

| Aryl group on Benzil (in MCR) | Electron-donating or -withdrawing | Lowered yield | mdpi.com |

| Aromatic Aldehyde (in MCR) | Varied electronic properties | No influence on yield | mdpi.com |

Advanced Synthetic Protocols for Functionalized this compound Derivatives

Beyond the direct cycloaddition of pre-formed azides and alkynes, advanced synthetic protocols, particularly those involving multicomponent reactions (MCRs), offer highly efficient pathways to construct complex and functionalized 1,5-disubstituted 1,2,3-triazoles from simple starting materials in a single pot.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single operation to form a product that contains portions of all the starting materials. Several MCRs have been developed for the metal-free synthesis of 1,5-disubstituted 1,2,3-triazoles.

One notable example is a three-component reaction involving a primary amine, a ketone, and an azide. researchgate.net This thermodynamically controlled process efficiently yields 1,5-disubstituted 1,2,3-triazoles upon heating. researchgate.net Another innovative approach utilizes visible light to promote a photocatalyst-free three-component reaction between terminal alkynes, aryl azides, and arylsulfinic acid sodium salts in an aqueous medium at room temperature, providing a green and operationally simple route to 4-functionalized 1,5-disubstituted triazoles.

More complex, higher-order MCRs have also been designed. A one-pot, six-component reaction has been developed to create novel tetrazole-1,2,3-triazole hybrids, demonstrating the high degree of molecular complexity that can be achieved. This reaction proceeds through a cascade of three sequential reactions: a Ugi-azide reaction, a bimolecular nucleophilic substitution (SN₂), and a copper-catalyzed azide-alkyne cycloaddition (CuAAC), showcasing high atom and step economy.

These MCR strategies provide rapid access to libraries of functionalized 1,5-disubstituted triazoles, which are valuable in various fields, including medicinal chemistry. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a significant advancement in organic chemistry, offering a powerful alternative to conventional heating methods for the synthesis of heterocyclic compounds, including 1,2,3-triazole derivatives. scielo.org.za This technique utilizes microwave energy to heat reactions, which takes advantage of the ability of polar molecules to convert electromagnetic radiation into thermal energy. pnrjournal.com The primary advantages of this approach are a significant reduction in reaction times, increased product yields, and alignment with the principles of green chemistry by being pollution-free and eco-friendly. scielo.org.zapnrjournal.com

In the synthesis of various triazole-based compounds, microwave irradiation has been shown to be more efficient than traditional methods like using oil or sand baths. pnrjournal.com For instance, the synthesis of a series of N-substituted 1,2,3-triazolylmethyl indole derivatives demonstrated that the microwave irradiation method provided better yields (72–96%) in a much shorter reaction time compared to the conventional heating method (64–94%). rsc.org Similarly, the synthesis of certain 1,2,4-triazol-3-one derivatives showed that the yields were consistently better under microwave irradiation. scielo.org.za This efficiency stems from the selective absorption of microwave energy by polar molecules, which accelerates the rate of chemical reactions. pnrjournal.com

The application of microwave synthesis is particularly effective in cyclization reactions. One study detailed the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives through the microwave-assisted cyclization of chalcones with hydrazine hydrate. nih.govnih.gov The reaction mixture was irradiated for just 10 minutes at 280 watts to obtain the desired products, showcasing the rapid nature of this methodology. nih.gov

Table 1: Comparison of Microwave vs. Conventional Synthesis for Triazole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Microwave Irradiation | Shorter | 72-96% | rsc.org |

This table provides a generalized comparison based on data from the synthesis of related triazole derivatives.

Synthesis of Halo-Substituted Triazoles

The introduction of halogen atoms onto the 1,2,3-triazole ring is a valuable transformation for further functionalization. A general and effective method for the synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles has been developed. researchgate.net This process is a one-pot, two-step reaction that begins with the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net

The methodology involves a cascade reaction where a copper(I) acetylide reacts with an organic aryl azide. This is followed by an in-situ electrophilic halogenation of the resulting copper(I) 1,2,3-triazolide intermediate. researchgate.net This approach allows for the efficient production of 5-halo-1,2,3-triazoles in good to quantitative yields. researchgate.net The choice of halogenating agent determines the final product:

N-chlorosuccinimide (NCS) is used for the synthesis of 5-chloro-1,2,3-triazoles.

N-bromosuccinimide (NBS) is used for the synthesis of 5-bromo-1,2,3-triazoles.

Iodine (I2) is used for the synthesis of 5-iodo-1,2,3-triazoles. researchgate.net

This synthetic route is versatile and accommodates various substituents on the starting materials, including different aryl azides and alkyl azides. researchgate.net

Synthesis of Fused Triazole Systems (e.g., Triazole-Fused Pyrazines and Pyridazines)

Fusing the 1,2,3-triazole ring with other heterocyclic systems, such as pyrazines and pyridazines, creates complex molecules with diverse applications. nih.govnih.gov There are two principal synthetic strategies for constructing these fused heterocycles. nih.govnih.govresearchgate.net

Cyclization with a Nitrite : This method involves the cyclization of a heterocyclic diamine with a nitrite source. nih.govnih.gov

Reaction with Hydrazine Hydrate : This is a common theme in the literature, particularly for synthesizing 1H-1,2,3-triazolo[4,5-d]pyridazines. The process involves reacting 1,2,3-triazole dicarbonyl species with hydrazine hydrate. nih.gov This initially forms a diacylhydrazide, which can then be cyclized under high heat or acidic conditions to yield the fused system. nih.gov

A specific example of this second method is the reaction of 2-(4,5-dibenzoyl-1H-1,2,3-triazol-1-ylmethyl)-3,4,6-trimethylhydroquinone diacetate with hydrazine hydrate in ethanol. This reaction forms 4,5-diphenyl-1H-1,2,3-triazolo[4,5-d]pyridazine, demonstrating the synthesis of a fused system directly from a diphenyl-substituted triazole precursor. nih.gov

Another powerful strategy for creating fused triazoles is the Intramolecular Azide-Alkyne Cycloaddition (IAAC). mdpi.com This approach involves designing a molecule that contains both an azide and an alkyne functionality. The intramolecular nature of the subsequent cycloaddition reaction offers advantages in regioselectivity and can often proceed under mild, metal-free conditions. mdpi.com

Derivatization via Nucleophilic Reactions

Nucleophilic reactions are fundamental to the synthesis of the 1,5-disubstituted 1,2,3-triazole core. A general, transition-metal-free method relies on the nucleophilic attack of an acetylide on an organic azide. nih.gov

The proposed mechanism for this reaction begins with the reversible deprotonation of a terminal alkyne by a base, such as potassium hydroxide or a tetraalkylammonium hydroxide, to generate a highly nucleophilic aryl acetylide. nih.gov This acetylide then attacks the terminal nitrogen atom of an aryl azide. The resulting triazenide intermediate undergoes a 5-endo-dig or 6π-electrocyclization to form the 1,5-disubstituted-1,2,3-triazolyl anion. This anion completes the catalytic cycle by deprotonating another molecule of the terminal alkyne, thus regenerating the nucleophile. nih.gov This process is experimentally simple and tolerates a range of base-labile functional groups. nih.gov

Furthermore, the triazolyl anion intermediates formed during synthesis are themselves nucleophilic. For example, the copper(I) triazolide intermediate generated during CuAAC reactions is a nucleophile that can be trapped by electrophiles. researchgate.net This reactivity is exploited in the synthesis of halo-substituted triazoles, where the triazolide attacks an electrophilic halogen source like NBS or NCS to yield the final halogenated product. researchgate.net

Mechanistic Investigations of 1,5 Diphenyl 1h 1,2,3 Triazole Formation

Concerted versus Stepwise Cycloaddition Mechanisms

The mechanism of the uncatalyzed Huisgen 1,3-dipolar cycloaddition has been debated, with evidence supporting both concerted and stepwise pathways. The concerted mechanism proposes a single transition state where the two new carbon-nitrogen bonds are formed simultaneously in a pericyclic reaction. This pathway is often favored in theoretical discussions of thermal cycloadditions.

However, the lack of complete regioselectivity in uncatalyzed reactions often suggests a stepwise mechanism may be at play, at least under certain conditions. frontiersin.org A stepwise pathway would involve the formation of a diradical or zwitterionic intermediate, which would then cyclize to form the triazole ring. The relative stability of these intermediates could influence the final ratio of 1,4- and 1,5-isomers. For the reaction between phenyl azide (B81097) and phenylacetylene, the electronic and steric properties of the phenyl groups influence the orbital interactions, but typically not enough to favor one isomer exclusively without catalytic intervention.

Role of Catalysis in Directing Reaction Pathways and Regioselectivity

Catalysis is paramount in directing the regioselectivity of the azide-alkyne cycloaddition, enabling the specific synthesis of either 1,4- or 1,5-disubstituted triazoles. While the Nobel-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for exclusively producing 1,4-isomers, other metal catalysts have been developed to selectively yield the 1,5-isomer. mdpi.comnih.gov

Ruthenium Catalysis: The most prominent method for synthesizing 1,5-disubstituted 1,2,3-triazoles involves ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD). organic-chemistry.org The proposed mechanism for the Ru-catalyzed azide-alkyne cycloaddition (RuAAC) differs significantly from the CuAAC pathway. It is believed to proceed via the formation of a ruthenium-acetylide intermediate. The azide then coordinates to the ruthenium center and undergoes oxidative coupling to form a six-membered ruthenacycle intermediate. This intermediate then undergoes reductive elimination to furnish the 1,5-disubstituted triazole and regenerate the active catalyst. The steric and electronic environment of the ruthenium complex directs the reactants to align in a manner that exclusively forms the 1,5-regioisomer.

Other Catalytic Systems: Beyond ruthenium, other metals have been explored for the regioselective synthesis of 1,5-triazoles.

Iron (FeCl₃): Ferric chloride has been used as a catalyst in ionic liquids to achieve high regioselectivity for 1,5-disubstituted derivatives. mdpi.com

Nickel (Cp₂Ni): A nickel-based catalytic system using Cp₂Ni and Xantphos in water has been shown to be a green and highly regioselective method for preparing 1,5-disubstituted 1,2,3-triazoles. mdpi.com

Zinc (Zn): A mild, zinc-mediated method allows for the regioselective formation of 1,5-substituted 1,2,3-triazoles at room temperature. organic-chemistry.org

Base-Catalyzed Reactions: In some cases, strong bases like tetraalkylammonium hydroxide (B78521) or t-BuOK in DMSO can promote the formation of 1,5-diarylsubstituted 1,2,3-triazoles from aryl azides and terminal alkynes. organic-chemistry.org

| Catalyst System | Key Features | Proposed Intermediate | Reference |

|---|---|---|---|

| Cp*RuCl(PPh₃)₂ | Highly selective for 1,5-isomers with terminal and internal alkynes. | Six-membered ruthenacycle | organic-chemistry.org |

| FeCl₃ in Ionic Liquid | High regioselectivity and catalyst reusability. | Not specified | mdpi.com |

| Cp₂Ni / Xantphos in Water | Green chemistry approach, operates in open air. | Not specified | mdpi.com |

| Zinc powder | Mild, room temperature reaction. | Aryl-zinc intermediate | organic-chemistry.org |

| t-BuOK in DMSO | Metal-free, base-promoted reaction. | Not specified | organic-chemistry.org |

Computational Approaches to Elucidate Reaction Mechanisms (e.g., DFT Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of triazole formation. researchgate.net DFT calculations allow researchers to map the potential energy surface of the reaction, identify transition states, and calculate activation energy barriers for different pathways. nih.gov

Studies using DFT have provided significant insights into the regioselectivity of both uncatalyzed and catalyzed reactions:

Uncatalyzed Reaction: DFT calculations confirm that the thermal, uncatalyzed cycloaddition has comparable energy barriers for the formation of both the 1,4- and 1,5-isomers, which aligns with the experimental observation of poor regioselectivity. nsmsi.ir

Catalyzed Reactions: For catalyzed reactions, DFT analysis can model the interaction of reactants with the metal center. In the case of RuAAC, calculations support the stepwise mechanism involving a ruthenacycle intermediate. The calculated free-energy barriers for the formation of the 1,5-regioisomer via this pathway are significantly lower than any competing pathway, explaining the high selectivity observed experimentally. nih.gov Conversely, for CuAAC, DFT studies have been crucial in confirming a stepwise mechanism involving copper-acetylide and vinylidene intermediates, with a much lower activation barrier for the pathway leading to the 1,4-isomer. nih.gov

These computational models are powerful for predicting the reactivity and regioselectivity of new catalytic systems and for refining our understanding of established mechanistic pathways. nih.govacs.org

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Uncatalyzed Cycloaddition | DFT | Thermodynamic calculations show the 1,4-disubstituted regioisomer is generally more favorable, but activation barriers are similar, leading to mixtures. | nsmsi.ir |

| Cu(I)-Catalyzed (CuAAC) | DFT (B3LYP/6-31G*) | The free-energy barrier for the 1,4-regioisomer pathway is significantly lower (e.g., 4.33 kcal/mol) compared to the 1,5-pathway (e.g., 29.35 kcal/mol). | nih.gov |

| General Reactivity | DFT (B3LYP/6-31G(d,p)) | Calculation of parameters like chemical hardness (η), electronic chemical potential (μ), and HOMO-LUMO energy gaps helps evaluate and predict molecular reactivity. | researchgate.net |

Studies on Mesoionic Intermediates and Reaction Pathways

While the azide-alkyne cycloaddition is the most common route, other mechanisms involving different intermediates have been explored. One such area of investigation involves the role of mesoionic compounds. Mesoionic compounds are five- or six-membered heterocyclic structures that possess a delocalized positive and negative charge but cannot be represented by a single covalent structure.

In some synthetic routes, the formation of a triazole ring proceeds through the cyclization or rearrangement of a mesoionic intermediate. For example, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534) can lead to the formation of 1,2,4-triazole (B32235) derivatives. nih.gov A plausible mechanism for this transformation involves the formation of a Type B mesoionic tetrazolium-5-aminide, which then undergoes a complex rearrangement and ring closure. nih.gov While this specific example leads to a 1,2,4-triazole, it highlights that pathways involving mesoionic species can be viable for the formation of triazole cores. Other studies have investigated the intramolecular cyclization of mesoionic 1,2,3-triazolium-5-olates to form fused heterocyclic systems, demonstrating the versatile reactivity of these intermediates. researchgate.net These alternative pathways, though less common for the direct synthesis of 1,5-Diphenyl-1H-1,2,3-triazole, contribute to the broader understanding of triazole chemistry and mechanism.

Structural Characterization and Advanced Spectroscopic Analysis of 1,5 Diphenyl 1h 1,2,3 Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For 1,5-disubstituted 1,2,3-triazoles, NMR is crucial for confirming the regiochemistry of the synthesis and for assigning the signals of the phenyl and triazole moieties.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides information about the hydrogen atoms in a molecule. In the case of 1,5-disubstituted 1,2,3-triazoles, the chemical shift of the lone proton on the triazole ring (H-4) is a key diagnostic feature. While specific data for 1,5-Diphenyl-1H-1,2,3-triazole is not extensively reported, data from the closely related 1-benzyl-5-phenyl-1H-1,2,3-triazole shows the triazole proton as a singlet at approximately 7.75 ppm. nih.gov The protons of the two phenyl rings typically appear as multiplets in the aromatic region, generally between 7.0 and 7.5 ppm. nih.gov

In contrast, the more commonly reported 1,4-diphenyl-1H-1,2,3-triazole isomer shows the triazole proton (H-5) as a singlet further downfield, typically around 8.20 ppm in CDCl₃. rsc.org This distinct difference in the chemical shift of the triazole proton is a critical tool for distinguishing between the 1,4- and 1,5-regioisomers.

Interactive Data Table: Comparison of ¹H NMR Chemical Shifts (ppm) for Triazole Protons

| Compound | Triazole Proton Signal (ppm) | Solvent |

| 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 7.75 (s, 1H) | CDCl₃ |

| 1,4-Diphenyl-1H-1,2,3-triazole | 8.20 (s, 1H) | CDCl₃ |

Note: 's' denotes a singlet multiplicity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. For 1,5-disubstituted triazoles, the chemical shifts of the two carbon atoms within the triazole ring are of particular interest. In 1-benzyl-5-phenyl-1H-1,2,3-triazole, the triazole carbons appear at approximately 133.2 ppm and 138.1 ppm. nih.gov The carbons of the phenyl rings typically resonate in the range of 126 to 136 ppm. nih.gov

For comparison, the triazole carbons in the 1,4-diphenyl isomer are found at approximately 117.6 ppm (C-5) and 148.4 ppm (C-4). rsc.org The significant difference in the chemical shifts of the triazole carbons between the two isomers further aids in their unambiguous identification.

Interactive Data Table: Comparison of ¹³C NMR Chemical Shifts (ppm) for Triazole Carbons

| Compound | Triazole Carbon Signals (ppm) | Solvent |

| 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 133.2, 138.1 | CDCl₃ |

| 1,4-Diphenyl-1H-1,2,3-triazole | 117.6, 148.4 | CDCl₃ |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. ipb.ptnih.gov

¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the phenyl rings.

¹H-¹³C HSQC experiments correlate proton signals with the carbon signals of the atoms they are directly attached to.

¹H-¹³C HMBC experiments reveal longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful in confirming the connectivity between the phenyl rings and the triazole core by observing correlations between the phenyl protons and the triazole carbons.

While the general utility of these techniques is well-established for triazole derivatives, specific 2D NMR studies detailing the complete assignment for this compound are not widely available in the literature.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Specific Derivatives

³¹P NMR spectroscopy is a specialized technique used for the characterization of organophosphorus compounds. In the context of 1,2,3-triazole systems, this technique becomes relevant when a phosphorus-containing moiety, such as a phosphine (B1218219) or phosphonate (B1237965) group, is incorporated into the molecular structure.

For instance, the synthesis of triazole-based phosphine ligands allows for the study of their coordination chemistry with various metals. The ³¹P NMR chemical shift provides valuable information about the electronic environment of the phosphorus atom and can indicate whether the phosphorus is coordinated to a metal center. For example, in a bisphosphine derivative of a 1,2,3-triazole, two doublets were observed in the ³¹P{¹H} NMR spectrum at -30.4 and -17.5 ppm, with the coupling between the two phosphorus atoms confirmed by a ³¹P–³¹P COSY experiment. nih.gov While this example pertains to a 1,4-disubstituted triazole, similar principles would apply to phosphorus-containing derivatives of this compound. Specific ³¹P NMR data for derivatives of the 1,5-diphenyl isomer, however, remain scarce in published literature.

Infrared Spectroscopy (IR) Applications in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be characterized by vibrations of the triazole ring and the two phenyl groups.

General vibrational assignments for the 1,2,3-triazole ring have been reported, with characteristic bands corresponding to N=N stretching, C=N stretching, and ring deformation modes. rdd.edu.iqrsc.org The spectra of phenyl-substituted triazoles will also be dominated by bands arising from the phenyl groups, including aromatic C-H stretching, C=C ring stretching, and C-H out-of-plane bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for Triazole and Phenyl Moieties

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1600 - 1450 |

| Triazole Ring | N=N / C=N Stretching & Ring Deformation | 1550 - 900 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net This analysis unequivocally confirms the 1,5-substitution pattern and reveals the relative orientations of the two phenyl rings with respect to the central triazole ring. Such studies are essential for understanding intermolecular interactions, such as π-π stacking, which govern the packing of molecules in the crystal lattice.

Although the full crystallographic dataset is not widely disseminated, the published molecular structure shows the connectivity and conformation of the molecule. researchgate.net Detailed crystallographic data for other substituted triazoles, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, reveal a planar triazole ring. nih.gov In this related structure, the dihedral angles between the triazole ring and the flanking phenyl rings are significant, indicating a twisted molecular conformation. nih.gov Similar conformational features would be expected for this compound.

Mass Spectrometry and Elemental Analysis in Compound Characterization

Mass spectrometry and elemental analysis are cornerstone techniques for the structural elucidation and confirmation of newly synthesized compounds. In the characterization of this compound, these methods provide definitive proof of its elemental composition and molecular weight, complementing the structural insights gained from spectroscopic methods like NMR and IR.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of the target compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₁N₃), the expected exact mass would be used to confirm the molecular formula against the measured value.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The 1,2,3-triazole ring system exhibits characteristic cleavage pathways. A primary and highly characteristic fragmentation for 1,2,3-triazoles is the elimination of a neutral molecule of nitrogen (N₂), which has a mass of approximately 28 Da. nih.govrsc.org This rearrangement results in a significant fragment ion peak at [M-28]⁺. rsc.org Subsequent fragmentation is heavily dependent on the nature and stability of the substituents attached to the triazole core. rsc.org

Other potential fragmentation pathways for the 1,2,3-triazole ring can include the loss of HCN or cleavage that results in ions corresponding to the substituted components. rsc.org For this compound, this could involve fragments related to the phenyl groups.

| Ion | Formula | Approximate m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₄H₁₁N₃]⁺ | 221 | Molecular Ion |

| [M-N₂]⁺ | [C₁₄H₁₁N]⁺ | 193 | Loss of molecular nitrogen |

Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen in a purified sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₁₄H₁₁N₃). A close correlation between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

| Element | Molecular Formula | Calculated (%) |

|---|---|---|

| Carbon (C) | C₁₄H₁₁N₃ | 75.99 |

| Hydrogen (H) | 5.01 | |

| Nitrogen (N) | 19.00 |

Together, high-resolution mass spectrometry and elemental analysis provide unambiguous data that validate the molecular formula and, by inference, the successful synthesis of the this compound system.

Computational Chemistry Studies on 1,5 Diphenyl 1h 1,2,3 Triazole Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the study of the geometric and electronic properties of molecules. DFT calculations have been employed to understand various aspects of 1,2,3-triazole systems, including their formation and reactivity.

The synthesis of 1,2,3-triazoles, often achieved through 1,3-dipolar cycloaddition reactions between azides and alkynes, can lead to different regioisomers, namely 1,4- and 1,5-disubstituted products. DFT calculations are instrumental in predicting the transition state energies for the formation of these isomers, thereby explaining the observed regioselectivity.

For instance, in the uncatalyzed azide-alkyne cycloaddition, DFT studies have shown that the free-energy barriers for the formation of 1,4- and 1,5-regioisomers can explain the product distribution. In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which typically yield the 1,4-isomer, DFT calculations have elucidated the reaction mechanism, confirming high reactivity and explaining the marked regioselectivity by comparing the energy barriers leading to the different isomers. mdpi.com Similarly, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the formation of 1,5-disubstituted triazoles. rsc.org Theoretical investigations into these catalytic cycles help in understanding the factors controlling the regiochemical outcome.

Table 1: Predicted Free-Energy Barriers for 1,4- and 1,5-Regioisomers in an Azide-Alkyne Cycloaddition Reaction

| Regioisomer | Calculated Free-Energy Barrier (kcal/mol) |

|---|---|

| 1,4-disubstituted | 4.33 |

| 1,5-disubstituted | 29.35 |

Note: Data from a study on a specific CuAAC reaction, illustrating the typical energy differences that lead to regioselectivity. mdpi.com

DFT calculations can accurately predict the molecular geometry of 1,5-diphenyl-1H-1,2,3-triazole. These calculations often show a twisted L-shape conformation for related substituted triazoles, with specific dihedral angles between the triazole ring and the flanking phenyl groups. nih.gov For this compound, the molecular structure has been determined experimentally, providing a basis for comparison with theoretical models. researchgate.net

Computational methods are also used to simulate crystal packing and intermolecular interactions. For example, in a study of a related triazole derivative, the three-dimensional packing was shown to be stabilized by a combination of C-H···O, C-H···π, and π–π interactions. nih.gov Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts. nih.gov DFT has also been used to study the electronic parameters of triazole derivatives in the solid state. mdpi.com

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated using DFT to predict the chemical behavior of molecules. These descriptors include electronegativity (χ), global hardness (η), softness (S), and the electrophilicity index (ω).

A low HOMO-LUMO energy gap is often indicative of higher chemical reactivity and biological activity. semanticscholar.orgnih.gov DFT calculations on various 1,2,3-triazole derivatives have been used to compute these parameters, providing insights into their reactivity and potential as therapeutic agents. semanticscholar.orgnih.gov

Table 2: Calculated Chemical Reactivity Descriptors for a Series of 1,2,3-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative 4 | -6.31 | -1.71 | 4.60 |

| Derivative 5 | -6.12 | -1.69 | 4.43 |

| Derivative 6 | -6.31 | -1.90 | 4.41 |

| Derivative 7 | -6.12 | -1.88 | 4.24 |

| Derivative 8 | -6.31 | -1.90 | 4.41 |

| Derivative 9 | -6.12 | -1.88 | 4.24 |

Note: Data from a DFT study on pyrazole-1,2,3-triazole hybrids, illustrating the range of calculated values. semanticscholar.org

Quantum Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantum Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. In the context of 1,2,3-triazole systems, 3D-QSAR studies have been performed to build predictive models for activities such as cyclooxygenase-2 (COX-2) inhibition. nih.govresearchgate.net

These models use descriptors derived from the three-dimensional structures of the molecules, such as steric and electrostatic fields, to predict the biological activity of new, unsynthesized compounds. The results of QSAR studies can guide the design of more potent derivatives by identifying which structural features are favorable or unfavorable for a particular biological target. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interactions between a ligand, such as a 1,2,3-triazole derivative, and a biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. pensoft.net This information helps to elucidate the mechanism of action and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. Docking studies have been performed on various 1,2,3-triazole derivatives with targets like human dipeptidyl peptidase-4 (hDPP-4), epidermal growth factor receptor (EGFR), and KDM5A. nih.govnih.govcal-tek.eu

MD simulations provide a more dynamic picture of the ligand-receptor complex over time. These simulations can reveal changes in the protein structure upon ligand binding and provide a more accurate estimation of the binding free energy. mdpi.compensoft.net For example, MD simulations have been used to understand the binding modes of 1H-1,2,3-triazole-containing inverse agonists with the estrogen-related receptor alpha (ERRα), showing how ligand binding affects the conformation of key helical structures within the protein. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties (e.g., Light Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as their absorption and emission of light. rsc.org This method is valuable for predicting the UV-Vis absorption spectra of compounds like this compound.

TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. semanticscholar.org These theoretical spectra can be compared with experimental data to validate the computational methodology and to understand the nature of the electronic transitions involved. nih.gov Studies have shown that the choice of functional and the inclusion of solvent effects are critical for accurately predicting the photophysical properties of 1,2,3-triazole-based chromophores. rsc.org

Table 3: Calculated Absorption Wavelengths and Oscillator Strengths for a Series of 1,2,3-Triazole Derivatives

| Compound | Calculated λmax (nm) | Oscillator Strength |

|---|---|---|

| Derivative 4 | 344.97 | 0.20 |

| Derivative 5 | 348.16 | 0.20 |

| Derivative 6 | 345.36 | 0.23 |

| Derivative 7 | 348.60 | 0.23 |

| Derivative 8 | 345.36 | 0.23 |

| Derivative 9 | 348.60 | 0.23 |

Note: Data from a TD-DFT study on pyrazole-1,2,3-triazole hybrids. semanticscholar.org

Future Directions and Emerging Research Avenues for 1,5 Diphenyl 1h 1,2,3 Triazole Systems

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research in the synthesis of 1,5-diphenyl-1H-1,2,3-triazole systems will likely focus on green chemistry principles.

Recent advancements have already demonstrated the potential of visible-light-promoted, photocatalyst-free three-component reactions for the synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles in an aqueous medium at room temperature. rsc.org This approach is notable for its operational simplicity, high regioselectivity, and the avoidance of transition-metal catalysts, which reduces chemical waste. rsc.org Further exploration in this area could involve expanding the substrate scope and optimizing reaction conditions to enhance yields and efficiency.

Sustainable approaches also include the use of ultrasound irradiation in catalyst-free cycloadditions in aqueous media, which offers a simple work-up and high regioselectivity. mdpi.comsemanticscholar.org The development of metal-free synthetic routes, such as those utilizing organocatalysts like Schreiner thiourea, presents another promising avenue for the regioselective synthesis of 1,5-disubstituted triazoles. researchgate.netresearchgate.net These methods avoid the use of potentially toxic and expensive metal catalysts. researchgate.net

| Synthetic Approach | Key Features | Sustainability Aspect |

| Visible-Light Promoted Cycloaddition | Photocatalyst-free, aqueous medium, room temperature. rsc.org | Reduces energy consumption and avoids heavy metal catalysts. rsc.org |

| Ultrasound-Assisted Synthesis | Catalyst-free, aqueous base. mdpi.com | Energy-efficient and environmentally friendly solvent. mdpi.com |

| Organocatalysis | Metal-free, high regioselectivity. researchgate.netresearchgate.net | Avoids transition metal contamination. researchgate.net |

| Base-Mediated Synthesis | Utilizes strong bases like tBuOK with alcohols and vinyl bromides. mdpi.com | Can offer high yields at room temperature. mdpi.com |

Advanced Functionalization Strategies for Enhanced Specificity

To unlock the full potential of this compound derivatives, the development of advanced and highly specific functionalization strategies is crucial. "Post-click" functionalization, which involves modifying the triazole ring after its formation, is an emerging area of investigation. acs.orgacs.org This approach allows for the late-stage introduction of various functional groups, providing access to a wider range of molecular architectures. researchgate.net

Future research will likely focus on developing novel methodologies for the selective functionalization of the C4 position of the triazole ring, as well as the phenyl substituents. This could involve the use of innovative catalytic systems, such as dual-metal catalysis (e.g., Cu/Ru), which combines the triazole formation and subsequent C-H activation in a one-pot process. researchgate.net Metal-free functionalization techniques, such as base-catalyzed cyclization of 5-iodotriazoles, are also gaining attention for the synthesis of fused triazole systems. acs.org

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental for the rational design of more efficient and selective synthetic protocols. For the synthesis of 1,5-disubstituted triazoles, particularly through ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), elucidating the key intermediates and transition states of the catalytic cycle is an active area of research. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in providing insights into the mechanism of both copper-catalyzed (CuAAC) and ruthenium-catalyzed cycloadditions. organic-chemistry.orgnih.gov Future investigations will likely involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, with advanced computational modeling to gain a more detailed picture of the reaction pathways. nih.govresearchgate.net Understanding the factors that govern regioselectivity, such as electronic and steric effects of substituents, remains a key objective. nih.gov A proposed mechanism for the samarium-catalyzed 1,5-regioselective azide-alkyne cycloaddition highlights a departure from the Ru-catalyzed pathway, indicating the diverse mechanistic landscapes of these reactions. mdpi.com

Development of Highly Selective and Efficient Catalysts

The catalyst plays a pivotal role in determining the regioselectivity and efficiency of triazole synthesis. While ruthenium catalysts, particularly those containing the [Cp*RuCl] fragment, have proven effective for the synthesis of 1,5-disubstituted triazoles, the development of more active, robust, and cost-effective catalysts is an ongoing pursuit. nih.govorganic-chemistry.orgresearchgate.net

Research is expanding to explore a wider range of transition metal catalysts, including those based on rare-earth metals like cerium and samarium, which have shown promise in catalyzing the [3+2] cycloaddition of azides with nitroolefins and terminal alkynes, respectively. mdpi.comacs.org Nickel-catalyzed cycloadditions also present a viable alternative. mdpi.com Furthermore, the design and synthesis of novel ligands for these metal centers can fine-tune their catalytic activity and selectivity. mdpi.com

Beyond metal-based systems, the development of efficient organocatalysts is a significant trend. researchgate.net These catalysts offer the advantage of being metal-free, which is particularly important for applications in medicinal chemistry and materials science where metal contamination can be a concern. rsc.org

| Catalyst Type | Examples | Key Advantages |

| Ruthenium Complexes | CpRuCl(PPh₃)₂, [CpRuCl]₄, Cp*RuCl(COD) mdpi.comnih.gov | High regioselectivity for 1,5-isomers, compatible with internal alkynes. nih.govorganic-chemistry.org |

| Rare-Earth Metal Catalysts | Ce(OTf)₃, Sm[N(SiMe₃)₂]₃ mdpi.comacs.org | Can provide good to excellent yields, operates under mild conditions. mdpi.comacs.org |

| Nickel Catalysts | NiLn complexes mdpi.com | Offers an alternative to ruthenium catalysts. mdpi.com |

| Organocatalysts | Schreiner thiourea, 8-hydroxy quinoline (B57606) researchgate.netrsc.org | Metal-free, environmentally friendly. researchgate.netrsc.org |

Integrated Computational and Experimental Approaches for Design and Prediction

The synergy between computational chemistry and experimental synthesis is becoming increasingly important for the rational design of novel this compound derivatives with desired properties. In silico methods, such as quantum mechanics (QM) calculations and molecular docking, can be employed to predict the biological activity and physical properties of new compounds before their synthesis, thereby saving time and resources. researchgate.netnih.gov

DFT calculations are widely used to study the structural and electronic properties of triazole-based ligands and their metal complexes. nih.govresearchgate.net These studies can help in understanding ligand-metal interactions and in designing more effective catalysts. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for predicting the biological activity of a series of compounds based on their molecular descriptors. semanticscholar.org

Future research will likely see a greater integration of these computational tools into the experimental workflow, enabling a more targeted and efficient discovery process for new this compound-based molecules with specific applications.

Expansion into New Areas of Application (e.g., Photocatalysis)

While 1,5-diphenyl-1H-1,2,3-triazoles are well-established in medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for a range of other applications. One emerging area is photocatalysis, where these compounds could be utilized as photosensitizers or as ligands in photocatalytically active metal complexes. acs.org

The photophysical properties of metal complexes bearing 1,2,3-triazole-based ligands, particularly those of d6 metals like rhenium(I) and ruthenium(II), are being actively investigated. hud.ac.uk These complexes can exhibit long-lived phosphorescence and are being explored for applications in biological imaging. hud.ac.uk The functionalization of the triazole ring allows for the fine-tuning of their photophysical properties. nih.gov

Furthermore, the photocatalytic degradation of triazole derivatives is an area of environmental interest. researchgate.net Understanding the degradation mechanisms can aid in the development of strategies for the removal of these compounds from the environment. The versatility of the triazole scaffold also suggests potential applications in materials science, for instance, as photostabilizers for polymers. gsconlinepress.com

Q & A

Q. What are the standard synthetic routes for 1,5-Diphenyl-1H-1,2,3-triazole, and how is regioselectivity controlled?

The compound is primarily synthesized via 1,3-dipolar cycloaddition between phenyl azide and phenyl acetylene. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-regioisomers, alternative catalysts like lanthanide complexes (e.g., Ln[N(SiMe₃)₂]₃) enable selective 1,5-substitution . Non-catalytic thermal methods may also produce 1,5-isomers but with lower efficiency . Key confirmation involves comparing NMR spectral data (e.g., δ 7.85 ppm for H-triazole in CDCl₃) and cross-referencing with literature .

Q. How can spectroscopic methods distinguish this compound from its 1,4-isomer?

¹H NMR : The 1,5-isomer exhibits a characteristic singlet for the triazole proton at δ ~7.85 ppm, while 1,4-isomers show downfield shifts due to differing electronic environments. ¹³C NMR : The 1,5-isomer’s triazole carbons resonate at δ 125–137 ppm, distinct from 1,4-substituted analogs. X-ray crystallography or NOESY experiments may further resolve ambiguities .

Q. What are the typical applications of this compound in early-stage drug discovery?

The triazole core serves as a rigid scaffold for π-stacking and dipole-dipole interactions in enzyme inhibition studies. For example, derivatives with phenyl/nitro groups enhance binding to targets like caspases or cyclooxygenases . Its synthetic accessibility and stability under physiological conditions make it suitable for probing structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do transition-metal catalysts influence the regioselectivity of this compound synthesis?

Cu(I) catalysts favor 1,4-regioselectivity due to mechanistic coordination with alkynes, while lanthanide catalysts (e.g., Ln[N(SiMe₃)₂]₃) promote 1,5-selectivity via distinct transition states involving azide activation . Advanced mechanistic studies (DFT calculations, kinetic isotope effects) are recommended to elucidate electronic and steric factors .

Q. What strategies resolve contradictions in spectral data for this compound derivatives with bulky substituents?

- Dynamic NMR : Detect conformational equilibria in flexible derivatives.

- X-ray crystallography : Resolve regiochemistry unambiguously.

- Isotopic labeling : Track substituent effects on chemical shifts. Contradictions often arise from solvent polarity, substituent electronic effects, or crystallographic packing forces .

Q. How can computational methods optimize reaction conditions for synthesizing this compound analogs?

Density Functional Theory (DFT) studies predict transition-state geometries and activation energies. For example, artificial force-induced reaction (AFIR) analysis identifies steric bottlenecks in iron-catalyzed systems, guiding solvent selection (e.g., THF vs. DMF) and temperature optimization .

Experimental Design & Data Analysis

Q. Designing a SAR study for this compound-based caspase-3 inhibitors: What substituents enhance activity?

- Electron-withdrawing groups (NO₂, CN) : Increase dipole-dipole interactions with catalytic sites.

- Bulky substituents (tert-butyl) : Improve hydrophobic binding but may reduce solubility.

- Flexible linkers (methylene) : Allow conformational adaptation to enzyme pockets . Methodology : Synthesize analogs via cycloaddition, screen using fluorogenic substrates, and validate with molecular docking (e.g., AutoDock Vina).

Q. How to troubleshoot low yields in the synthesis of this compound under non-catalytic conditions?

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.

- Reaction monitoring : TLC (Rf ~0.5 in 1:3 EtOAc/hexane) or LC-MS to detect intermediates.

- Side reactions : Minimize azide decomposition by avoiding prolonged heating; use fresh reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.